LY900009 -

LY900009

Catalog Number: EVT-8367584
CAS Number:
Molecular Formula: C23H27N3O4
Molecular Weight: 409.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

LY900009 falls under the category of pharmaceutical agents, specifically classified as a Notch signaling inhibitor. Its primary mechanism involves the selective inhibition of gamma-secretase, making it a part of targeted cancer therapies aimed at specific molecular pathways involved in tumorigenesis.

Synthesis Analysis

Methods

The synthesis of LY900009 involves standard organic synthesis techniques typically employed for small molecule drugs. While specific synthetic routes may vary, the general approach includes:

  1. Starting Materials: The synthesis begins with readily available organic compounds that serve as precursors.
  2. Reactions: Key reactions may include coupling reactions, cyclization, and functional group modifications to construct the desired molecular framework.
  3. Purification: Post-synthesis purification is critical to isolate LY900009 from by-products and unreacted materials. Techniques such as chromatography are commonly used.

Technical Details

Molecular Structure Analysis

Structure

The molecular formula of LY900009 is C22H28N2O3C_{22}H_{28}N_{2}O_{3}, with a molecular weight of approximately 364.47 g/mol. The compound features a complex structure that allows it to interact effectively with the gamma-secretase enzyme.

Data

  • CAS Number: 209984-68-9
  • Molecular Weight: 364.47 g/mol
  • Chemical Structure: The detailed structural representation can be derived from chemical databases or publications focusing on its pharmacological properties.
Chemical Reactions Analysis

Reactions

LY900009 primarily engages in biochemical interactions rather than traditional chemical reactions seen in organic chemistry. Its main action involves:

  1. Inhibition of Gamma-Secretase: By binding to this enzyme complex, LY900009 prevents the cleavage of Notch receptors.
  2. Modulation of Notch Signaling: This inhibition leads to altered cellular responses associated with the Notch pathway, which can affect tumor growth and survival.

Technical Details

The effectiveness of LY900009 as an inhibitor can be quantified through assays measuring the levels of Notch signaling activity in treated versus untreated cells or tissues .

Mechanism of Action

Process

LY900009 exerts its pharmacological effects by selectively inhibiting gamma-secretase activity. This inhibition results in decreased production of active Notch intracellular domain fragments, thereby disrupting downstream signaling pathways that contribute to cancer cell proliferation and survival.

Data

Clinical studies have shown that administration of LY900009 leads to significant reductions in plasma levels of amyloid-beta peptide—a surrogate marker for Notch inhibition—demonstrating its efficacy in modulating Notch signaling in vivo .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents; specific solubility data should be referenced from experimental studies.

Chemical Properties

  • Stability: Stability under various conditions (e.g., temperature, light) should be assessed during formulation development.
  • Reactivity: The compound's reactivity profile should be characterized through standard tests to ensure safety and efficacy during use.
Applications

Scientific Uses

LY900009 is primarily investigated for its potential applications in treating various malignancies where aberrant Notch signaling plays a role. Key areas include:

  • Oncology Research: As a therapeutic agent for advanced cancers such as ovarian cancer and leiomyosarcoma.
  • Pharmacological Studies: Used in research to explore the broader implications of Notch inhibition on tumor biology and treatment responses.
Notch Signaling Pathway in Oncogenesis: Theoretical Framework for LY900009 Targeting

Notch Signaling as a Driver of Tumor Angiogenesis and Epithelial-Mesenchymal Transition

The Notch signaling pathway is an evolutionarily conserved system governing cell fate determination, differentiation, and tissue homeostasis. In oncology, aberrant Notch activation drives two pivotal carcinogenic processes: tumor angiogenesis and epithelial-mesenchymal transition (EMT). Notch ligands (DLL1, DLL4, JAG1, JAG2) engage with Notch receptors (Notch1–4) on adjacent endothelial cells, triggering proteolytic cleavages that release the Notch intracellular domain (NICD). The NICD translocates to the nucleus, forming a transcriptional activation complex with RBPJκ (recombination signal binding protein for immunoglobulin kappa J region) and Mastermind-like (MAML) proteins to upregulate target genes (HES, HEY families) [2] [7].

In tumor angiogenesis, the DLL4-Notch1 axis coordinates endothelial cell specialization into "tip" and "stalk" cells during vessel sprouting. DLL4 expression on tip cells activates Notch1 on adjacent stalk cells, downregulating vascular endothelial growth factor receptor 2 (VEGFR2) and neuropilin-1 (NRP1). This feedback loop prevents excessive branching and ensures functional vessel formation [4] [6]. Inhibition of DLL4-Notch signaling in preclinical models induces non-functional vascular hyperplasia, impairing tumor perfusion and growth [4].

For EMT, Notch activation transcriptionally represses E-cadherin (an epithelial marker) while upregulating N-cadherin, vimentin, and Snail (mesenchymal markers). This shift enhances tumor cell motility, invasion, and metastatic dissemination. JAG1-mediated Notch3 signaling in ovarian cancer promotes chemoresistance by inducing EMT and enriching cancer stem cell populations [4] [8].

Table 1: Notch-Driven Oncogenic Mechanisms in Solid Tumors

MechanismKey Notch ComponentsDownstream EffectsTumor Context
AngiogenesisDLL4-Notch1/VEGFR2 loopVessel hypersprouting; Perfusion defectsOvarian, colorectal cancers
EMT InductionJAG1-Notch3E-cadherin loss; Vimentin/Snail upregulationOvarian, breast cancers
Stemness MaintenanceJAG1-Notch1SOX2, NANOG activation; ChemoresistanceGlioblastoma, pancreatic cancers

Mechanistic Role of γ-Secretase in Notch Receptor Activation

γ-Secretase is an intramembrane aspartyl protease complex essential for Notch activation. It comprises four core subunits:

  • Presenilin (PS1/PS2): Catalytic subunit harboring aspartyl residues critical for proteolysis [5] [8].
  • Nicastrin: Substrate receptor recognizing Notch fragments [5].
  • Anterior pharynx-defective 1 (APH-1): Structural scaffold [5].
  • Presenilin enhancer 2 (PEN-2): Facilitates presenilin maturation [5].

Notch activation requires sequential proteolytic processing:

  • S1 cleavage: Furin-like convertase cleaves Notch in the Golgi to form a heterodimeric transmembrane receptor [7].
  • S2 cleavage: Ligand binding induces ADAM10/17-mediated ectodomain shedding, generating a membrane-tethered Notch extracellular truncation (NEXT) fragment [6] [7].
  • S3 cleavage: γ-Secretase cleaves NEXT within the transmembrane domain, releasing NICD into the cytoplasm [5] [8].

LY900009 (a γ-secretase inhibitor, GSI) binds the presenilin catalytic site, blocking S3 cleavage and NICD liberation. This abrogates Notch transcriptional activity, evidenced by dose-dependent reductions in amyloid-β peptide (a γ-secretase substrate) and Notch target genes (HES1, HEY1) in early-phase trials [1] [3].

Table 2: γ-Secretase Complex Structure and Functions

SubunitGeneFunctionRole in Notch Processing
PresenilinPSEN1/2Catalytic protease; Contains aspartyl residuesMediates S3 cleavage of NEXT
NicastrinNCSTNSubstrate recognitionBinds Notch extracellular truncation
APH-1APH1A/BComplex stabilizationAssembles γ-secretase subunits
PEN-2PSENENPresenilin maturationFacilitates endoproteolysis of PS

Oncogenic vs. Tumor-Suppressive Duality of Notch Signaling Across Cancer Types

Notch signaling exhibits context-dependent duality: it functions as an oncogene in hematopoietic and epithelial malignancies but acts as a tumor suppressor in squamous and neuroendocrine cancers. This dichotomy arises from tissue-specific transcriptional programs and crosstalk with co-existing mutations [2] [8].

Oncogenic Notch predominates in:

  • T-cell acute lymphoblastic leukemia (T-ALL): >50% of cases harbor activating NOTCH1 mutations (e.g., truncations in the PEST domain), driving MYC and NF-κB pathways [7] [8].
  • Adenoid cystic carcinoma (ACC): Activating NOTCH1 mutations (20% of cases) correlate with solid histology, liver/bone metastases, and reduced survival [9].
  • Ovarian cancer: NOTCH3 overexpression promotes EMT, stemness, and platinum resistance; high JAG1 levels correlate with poor prognosis [4] [8].

Tumor-suppressive Notch is observed in:

  • Cutaneous squamous cell carcinoma (cSCC): NOTCH1 inactivation promotes dedifferentiation and tumorigenesis via RAS/ERK hyperactivation [8].
  • Small-cell lung cancer (SCLC): NOTCH1/2 loss amplifies neuroendocrine differentiation and MYC-driven proliferation [8].

LY900009’s therapeutic rationale focuses on malignancies with NOTCH gain-of-function. Preclinical data show GSIs induce differentiation and apoptosis in Notch-dependent tumors but may accelerate growth in Notch-suppressive contexts [3] [9].

Table 3: Context-Dependent Notch Signaling in Human Cancers

Cancer TypeNotch RoleMolecular AlterationsBiological Consequence
T-cell acute lymphoblastic leukemiaOncogenicNOTCH1 PEST domain mutationsEnhanced cell proliferation; MYC activation
Ovarian carcinomaOncogenicNOTCH3 amplification; JAG1 upregulationEMT; Chemoresistance; Angiogenesis
Cutaneous squamous cell carcinomaTumor-suppressiveNOTCH1 frameshift mutationsRAS/ERK hyperactivation; Dedifferentiation
Small-cell lung cancerTumor-suppressiveNOTCH1/2 deletionsNeuroendocrine differentiation; Metastasis

LY900009 exemplifies precision targeting of oncogenic Notch. Its design leverages mechanistic insights into γ-secretase’s role in Notch activation, with clinical development focused on malignancies exhibiting Notch pathway addiction. Future biomarker-driven strategies (e.g., NOTCH1 mutational status) will be essential to optimize therapeutic efficacy [1] [9].

Properties

Product Name

LY900009

IUPAC Name

2-hydroxy-3-methyl-N-[1-[(5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl)amino]-1-oxopropan-2-yl]butanamide

Molecular Formula

C23H27N3O4

Molecular Weight

409.5 g/mol

InChI

InChI=1S/C23H27N3O4/c1-13(2)20(27)22(29)24-14(3)21(28)25-19-17-11-6-5-9-15(17)16-10-7-8-12-18(16)26(4)23(19)30/h5-14,19-20,27H,1-4H3,(H,24,29)(H,25,28)

InChI Key

JURYTIUJMYPBNN-UHFFFAOYSA-N

SMILES

CC(C)C(C(=O)NC(C)C(=O)NC1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)O

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.